2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline

Description

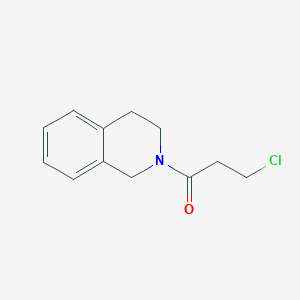

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 10579-67-6) is a synthetic derivative of the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold, featuring a 3-chloropropanoyl substituent at the 2-position. The TIQ core is a bicyclic structure combining a benzene ring fused with a piperidine-like ring, conferring rigidity and diverse reactivity.

Propriétés

IUPAC Name |

3-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-7-5-12(15)14-8-6-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTULEGORBUAEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289157 | |

| Record name | 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10579-67-6 | |

| Record name | 10579-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Reduction: Formation of 2-(3-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline.

Oxidation: Formation of isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Cholinesterase Inhibition

Research indicates that compounds similar to 2-(3-chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline exhibit cholinesterase inhibitory activity. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease. Cholinesterase inhibitors help increase acetylcholine levels in the brain, potentially improving cognitive function in affected individuals .

Antidote for Herbicide Injury

The compound has been studied as a potential antidote against herbicides. Specifically, it has shown efficacy in reducing phytotoxicity associated with certain acetanilide herbicides. This application is particularly relevant in agricultural settings where crop safety is paramount .

Pharmacological Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of tetrahydroisoquinoline derivatives, including this compound. These studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for drug development .

Agrochemical Applications

Herbicide Formulations

The compound's structural analogs have been incorporated into formulations designed to enhance the efficacy of herbicides while minimizing crop damage. Research has demonstrated that these formulations can effectively control a variety of weeds without significantly harming the crops .

Case Studies

- A study highlighted the use of this compound in combination with specific herbicides to improve weed control in corn and grain sorghum. The results indicated a significant reduction in crop injury while maintaining effective weed management .

- Another investigation focused on the synthesis of various derivatives of tetrahydroisoquinoline and their subsequent testing as potential herbicide antidotes. The findings suggested that these compounds could mitigate the adverse effects of herbicides on sensitive crops .

Mécanisme D'action

The mechanism of action of 2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. This modification can alter the activity of the target proteins, leading to various biological effects. Additionally, the tetrahydroisoquinoline ring can interact with neurotransmitter receptors, potentially influencing neurological functions.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activities

A. 2-(3-Piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives

- Structure : The 3-piperidyl group at the 2-position, combined with 6,7-dimethoxy substituents, confers potent bradycardic activity.

- Activity : Compound 6c (2-(1-benzyl-3-piperidyl)-6,7-dimethoxy-TIQ) reduces heart rate in rats with minimal blood pressure effects, though its potency is half that of Zatebradine .

- Comparison: Unlike the chloropropanoyl group, the piperidyl moiety enhances receptor binding via hydrogen bonding, while methoxy groups improve lipophilicity and bioavailability.

B. 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-TIQ Hydrochloride

- Structure: A dimethylaminophenyl group at the 1-position and 6,7-dimethoxy substituents.

- Activity : Exhibits analgesic and anti-inflammatory effects in thermal and chemical irritation models .

- Comparison: The dimethylaminophenyl group likely enhances CNS penetration, whereas the chloropropanoyl group in 2-(3-chloropropanoyl)-TIQ may limit CNS activity due to higher polarity.

C. 7-Substituted Tetrazolyl-TIQ Derivatives

- Structure: A tetrazole ring at the 7-position with cycloaliphatic amino groups.

- Activity : Acts as PPARγ partial agonists, with compound 26v showing high potency .

- Comparison: The tetrazole ring’s electron-withdrawing properties contrast with the electron-deficient chloropropanoyl group, suggesting divergent metabolic stability and target interactions.

Physicochemical and Metabolic Properties

A. Blood-Brain Barrier (BBB) Penetration

B. Metabolic Stability

- N-Methylated TIQs: Undergo oxidation to neurotoxic isoquinolinium ions via MAO enzymes, implicated in Parkinson’s disease .

A. Reactivity

- The 3-chloropropanoyl group serves as a versatile intermediate. For example, it can participate in nucleophilic acyl substitutions to generate amides or esters, unlike sulfonyl chloride derivatives (e.g., 2-trifluoroacetyl-TIQ-7-sulfonyl chloride), which are used as sulfonating agents .

Data Tables

Table 1: Structural and Functional Comparison of TIQ Derivatives

Table 2: Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | BBB Penetration Potential |

|---|---|---|---|

| 2-(3-Chloropropanoyl)-TIQ | 243.73 | ~2.1 | Low |

| 2-(3-Piperidyl)-6,7-dimethoxy-TIQ | ~360.4 | ~1.8 | Moderate |

| 1MeTIQ | 147.22 | ~1.5 | High |

| 7-Tetrazolyl-TIQ (26v) | ~390.4 | ~2.5 | Low |

Activité Biologique

2-(3-Chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its potential effects on neurological disorders.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core modified by a 3-chloropropanoyl group, which influences its biological interactions. The structure can be represented as follows:

This modification allows the compound to engage with various molecular targets, leading to different biological effects.

The mechanism of action for this compound involves several pathways:

- Acylation of Proteins : The chloropropanoyl moiety can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. This alteration can change the activity of target proteins.

- Neurotransmitter Interaction : The tetrahydroisoquinoline ring may interact with neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit antimicrobial activities against various pathogens. Specifically, studies have shown that certain modifications in the structure enhance their efficacy against bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| 2-(3-Chloropropanoyl)-THIQ | Moderate antibacterial activity | |

| Other THIQ derivatives | Broad-spectrum antifungal activity |

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : THIQ compounds have been shown to cause cell cycle arrest at the G1 phase in certain cancer cells .

- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways via caspase activation .

Neurological Effects

Given its structural similarity to dopamine, 2-(3-Chloropropanoyl)-THIQ has been explored for potential effects on neurological disorders. Studies suggest it may influence dopamine receptor activity:

- Dopamine Receptor Modulation : Some THIQ derivatives have shown affinity for D1 and D2 dopamine receptors, indicating potential applications in treating disorders like Parkinson's disease and schizophrenia .

Case Studies

-

Anticancer Activity in MOLT-4 Cells :

- A study evaluated the cytotoxic effects of 2-(3-Chloropropanoyl)-THIQ on MOLT-4 leukemia cells. The results indicated significant cell death at concentrations around 15 µM over 48 hours.

- Mechanistic studies revealed that this effect was mediated through the activation of caspases and subsequent apoptosis.

-

Neuroprotective Effects :

- Another investigation assessed the neuroprotective potential of THIQ derivatives in models of neurodegeneration. Compounds demonstrated a reduction in oxidative stress markers and improved neuronal survival rates in vitro.

Q & A

Q. How can the synthesis of 2-(3-chloropropanoyl)-1,2,3,4-tetrahydroisoquinoline be optimized for improved yield and purity?

Methodological Answer:

- Microwave-Assisted Synthesis : Utilize microwave irradiation (e.g., Biotage Initiator+ at 150°C for 5 minutes) to accelerate reaction kinetics and reduce side products, as demonstrated in decarboxylative annulation reactions of tetrahydroisoquinoline derivatives .

- Purification Techniques : Employ flash column chromatography (60 Å silica gel, 230–400 mesh) and analytical TLC (EM Reagent F254 plates) to isolate the compound. Monitor purity via H NMR (400–600 MHz) and LC/MS for accurate mass verification .

- Impurity Control : Track by-products using proton-decoupled C NMR and adjust reaction stoichiometry to minimize undesired intermediates, as seen in quinapril impurity studies .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Single-crystal X-ray diffraction (orthorhombic system, space group P222) provides precise bond lengths and angles, as applied to related tetrahydroisoquinoline derivatives (e.g., 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline) .

- Spectroscopic Methods : Use H NMR (δ 7.26 ppm for CDCl) to identify proton environments and C NMR (δ 77.16 ppm for CDCl) for carbon backbone analysis. Coupling constants (Hz) reveal stereochemical details .

- Mass Spectrometry : Real-time nano-electrospray ionization (nESI-MS) under DC voltage (2 kV) can monitor reaction intermediates and degradation pathways during electrooxidative dehydrogenation .

Advanced Research Questions

Q. What strategies enable selective functionalization of the tetrahydroisoquinoline core in 2-(3-chloropropanoyl)-derivatives?

Methodological Answer:

- Catalytic Functionalization : Apply IBX-mediated oxidative Ugi-type reactions to introduce iodobenzoyl or benzyl groups at the N- and C1-positions, achieving >85% yield in related tetrahydroisoquinoline analogs .

- Electrochemical Modulation : Use TEMPO (10 mol%) as a redox mediator under 2 kV DC voltage to selectively dehydrogenate tetrahydroisoquinoline derivatives while avoiding over-oxidation, as shown in electrooxidative pathways .

- Photocatalysis : Explore MoS/ZnInS nanocomposites for semi-dehydrogenation, leveraging oxidative potentials (+1.01 V vs. NHE) to produce 3,4-dihydroisoquinoline intermediates .

Q. How does the chloropropanoyl substituent influence biological activity, and what assays are suitable for evaluation?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare chloropropanoyl derivatives with trifluoroacetyl or methylamino analogs (e.g., PPARγ agonists) to assess substituent effects on receptor binding. Use in vitro PPARγ transactivation assays with reporter gene systems .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) at varying concentrations (1–100 µM) to evaluate toxicity thresholds, referencing protocols for 1-alkyl-tetrahydroisoquinoline derivatives .

- Antimicrobial Testing : Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) to quantify inhibition zones, adjusting hydrocarbon chain length for optimized activity .

Q. What challenges arise in analyzing electrochemical behavior during oxidative reactions, and how can they be resolved?

Methodological Answer:

- Potential Overlap Mitigation : Use differential pulse voltammetry (DPV) to distinguish between first (+1.01 V) and second (+1.15 V vs. NHE) oxidation peaks, critical for selective dehydrogenation .

- Real-Time Monitoring : Implement nESI-MS with TEMPO stabilization to capture transient intermediates (e.g., radical cations) during electrooxidation, ensuring accurate mechanistic insights .

- Solvent Optimization : Select acetonitrile (ACN) for high dielectric constant and compatibility with DC voltage applications, minimizing side reactions observed in polar protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.